1-[1,2-Diphenyl-2-(piperidin-1-yl)ethyl]piperidine
CAS No.: 35278-85-4
Cat. No.: VC6056879
Molecular Formula: C24H32N2
Molecular Weight: 348.534
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35278-85-4 |
|---|---|
| Molecular Formula | C24H32N2 |
| Molecular Weight | 348.534 |
| IUPAC Name | 1-(1,2-diphenyl-2-piperidin-1-ylethyl)piperidine |
| Standard InChI | InChI=1S/C24H32N2/c1-5-13-21(14-6-1)23(25-17-9-3-10-18-25)24(22-15-7-2-8-16-22)26-19-11-4-12-20-26/h1-2,5-8,13-16,23-24H,3-4,9-12,17-20H2 |
| Standard InChI Key | MTYFDEYZRYWPAI-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N4CCCCC4 |
Introduction
Structural Characteristics and Molecular Properties
1-[1,2-Diphenyl-2-(piperidin-1-yl)ethyl]piperidine belongs to the bis-piperidine subclass of organic compounds, featuring two six-membered piperidine rings linked by a diphenylethane spacer. The molecular formula corresponds to a molecular weight of 348.534 g/mol . Its IUPAC name, 1,1′-(1,2-diphenyl-1,2-ethanediyl)dipiperidine, reflects the ethane bridge connecting the phenyl and piperidine groups .
Stereochemical Considerations
Despite containing two stereocenters at the ethane bridge carbons, the compound is reported to lack defined stereochemistry in commercial samples, as evidenced by the absence of specified enantiomeric or diastereomeric forms . This stereochemical ambiguity may influence biological activity, as piperidine derivatives often exhibit enantiomer-dependent pharmacokinetics .
Physicochemical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Likely lipophilic (logP ~4) | |
| Stability | Air-stable at room temperature |
The lipophilic nature, inferred from its aromatic and aliphatic hydrocarbon content, suggests moderate blood-brain barrier permeability, aligning with its potential neurological applications.
Synthetic Methodologies
The synthesis of 1-[1,2-diphenyl-2-(piperidin-1-yl)ethyl]piperidine typically employs multi-step protocols utilizing benzaldehyde and piperidine as primary precursors.
Friedel-Crafts Acylation Pathway
A validated route involves:
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Friedel-Crafts alkylation to construct the diphenylethane core.
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Grignard reaction for piperidine ring installation.
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Purification via column chromatography to isolate the target compound.
This method yields moderate quantities suitable for research, though scalability remains unverified.
Alternative Synthetic Strategies
Chemical Reactivity and Functionalization
The compound exhibits reactivity patterns consistent with tertiary amine and aromatic systems:
Nucleophilic Substitutions
The piperidine nitrogen’s lone pair facilitates reactions with electrophiles, enabling:
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Alkylation: Formation of quaternary ammonium salts under acidic conditions.
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Acylation: Generation of amide derivatives via anhydride treatment.
Oxidation and Reduction
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Oxidation: Piperidine rings may undergo dehydrogenation to pyridine derivatives under strong oxidizers.
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Reduction: The ethane bridge is susceptible to hydrogenolysis, potentially cleaving the molecule into diphenylpiperidine fragments.
Applications in Material Science
The rigid, conjugated structure confers potential utility in:
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Liquid crystals: As a mesogenic core for thermotropic materials.
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Coordination polymers: Piperidine nitrogens may bind metal ions to form porous networks.
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